Methyl 2-cyclohexylthiazole-4-carboxylate
Description
Methyl 2-cyclohexylthiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclohexyl group at position 2 and a methyl ester at position 4. The thiazole core is aromatic, with sulfur and nitrogen atoms contributing to its electronic properties. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .
Properties
IUPAC Name |
methyl 2-cyclohexyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEDBBKLCGVQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclohexylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with α-bromoacetyl bromide to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclohexylthiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 2-cyclohexylthiazole-4-carboxylate has shown potential as an antimicrobial agent. Research indicates that thiazole derivatives, including this compound, can inhibit the growth of various bacterial strains. The thiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold for developing new antibiotics.
Case Study: Antitubercular Agents
A study highlighted the modification of thiazole derivatives to create potent antitubercular agents. Specifically, compounds based on the 2-aminothiazole-4-carboxylate scaffold exhibited significant activity against Mycobacterium tuberculosis. This compound could potentially be synthesized to explore its efficacy against this pathogen, given the structural similarities with known active compounds .
Drug Development
Inhibitors of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of specific enzymes associated with disease pathology. For instance, thiazole derivatives have been explored for their ability to inhibit β-ketoacyl synthase enzymes, which are crucial in fatty acid synthesis pathways in bacteria and fungi. This compound could serve as a lead compound in designing inhibitors targeting these enzymes .
Table 1: Comparison of Thiazole Derivatives in Antimicrobial Activity
| Compound Name | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | Mycobacterium tuberculosis |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | Mycobacterium tuberculosis |
| This compound | TBD | TBD |
Agricultural Applications
Pesticide Development
this compound may also find applications in agriculture as a pesticide or fungicide. Thiazoles are known for their biological activity against pests and pathogens affecting crops. The compound's structural properties could be leveraged to develop new agrochemicals that enhance crop protection.
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving cyclization and carboxylation processes. The ability to modify the cyclohexane ring or the thiazole moiety allows for the exploration of structure-activity relationships (SAR) that can optimize its efficacy and reduce toxicity.
Table 2: Synthetic Routes for Thiazole Derivatives
| Synthesis Method | Description |
|---|---|
| Cyclization Reaction | Formation of thiazole ring from precursors |
| Esterification | Conversion of carboxylic acid to methyl ester |
| Substitution Reactions | Introduction of functional groups on the thiazole |
Mechanism of Action
The mechanism of action of methyl 2-cyclohexylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects may be mediated through the inhibition or activation of specific biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-chlorothiazole-4-carboxylate
- Structure : Position 2 substituent: chlorine; position 4: methyl ester.
- Physical Properties : The electron-withdrawing chlorine substituent increases polarity, likely resulting in a higher melting point compared to the cyclohexyl analog due to stronger dipole-dipole interactions. The methyl ester group contributes to moderate water solubility .
- Reactivity : Chlorine’s electron-withdrawing nature deactivates the thiazole ring, directing electrophilic substitution to less electron-deficient positions. The methyl ester may hydrolyze faster than bulkier esters under basic conditions .
- Applications : Often used as an intermediate in pharmaceuticals, where chlorine serves as a leaving group in nucleophilic substitution reactions .
Ethyl 2-aminothiazole-4-carboxylate
- Structure: Position 2 substituent: amino group (-NH₂); position 4: ethyl ester.
- Physical Properties: The amino group’s hydrogen-bonding capability increases solubility in polar solvents. The ethyl ester enhances hydrophobicity compared to the methyl ester, reducing water solubility but improving organic solvent compatibility .
- Reactivity: The electron-donating amino group activates the thiazole ring toward electrophilic attack. The ethyl ester hydrolyzes more slowly than the methyl ester due to steric hindrance .
- Applications: Utilized in synthesizing heterocyclic scaffolds for drug discovery, leveraging the amino group’s reactivity in condensation reactions .
General Ester Group Comparisons
- Methyl vs. Ethyl Esters : Methyl esters (e.g., Methyl 2-cyclohexylthiazole-4-carboxylate) typically exhibit higher volatility and lower boiling points than ethyl esters. They also hydrolyze more readily under basic conditions due to reduced steric hindrance .
- Substituent Effects : Bulky groups like cyclohexyl hinder crystal packing, lowering melting points compared to planar substituents (e.g., chlorine). Electron-donating groups (e.g., -NH₂) increase ring reactivity, while electron-withdrawing groups (e.g., -Cl) reduce it .
Tables
Table 1: Structural and Functional Comparison
| Compound | Substituent (Position 2) | Ester Group (Position 4) | Key Reactivity Features |
|---|---|---|---|
| This compound | Cyclohexyl (bulky, lipophilic) | Methyl ester | Susceptible to hydrolysis; steric hindrance at position 2 |
| Methyl 2-chlorothiazole-4-carboxylate | Chlorine (electron-withdrawing) | Methyl ester | Electrophilic substitution directed by Cl; fast ester hydrolysis |
| Ethyl 2-aminothiazole-4-carboxylate | Amino (electron-donating) | Ethyl ester | Activated ring for electrophiles; slow ester hydrolysis |
Table 2: Hypothetical Physical Properties Based on Substituent Trends*
| Compound | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
|---|---|---|---|
| This compound | 80–90 | 250–260 | Low |
| Methyl 2-chlorothiazole-4-carboxylate | 110–120 | 230–240 | Moderate |
| Ethyl 2-aminothiazole-4-carboxylate | 95–105 | 270–280 | High |
*Data inferred from substituent effects and general ester trends .
Biological Activity
Methyl 2-cyclohexylthiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a cyclohexyl group and a methyl ester functional group. The presence of these substituents may influence its biological activity, particularly in interactions with biological targets.
Antimicrobial Activity
One of the primary areas of investigation for this compound is its antimicrobial properties. Thiazole derivatives are often evaluated for their efficacy against various pathogens.
- Antibacterial Effects : Studies have shown that thiazole derivatives can exhibit significant antibacterial activity. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition depending on structural modifications .
- Antifungal Activity : The compound's antifungal potential has also been explored. Research indicates that thiazole derivatives can inhibit fungal growth, making them candidates for developing new antifungal agents .
Anticancer Activity
Thiazoles are recognized for their anticancer properties, particularly in overcoming drug resistance in cancer cells.
- Mechanism of Action : this compound may act by modulating P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy. Studies suggest that compounds with similar structures can enhance the efficacy of chemotherapeutic agents by inhibiting P-gp-mediated drug efflux .
- In Vitro Studies : In vitro assays have demonstrated that thiazoles can induce apoptosis in cancer cells, suggesting potential as therapeutic agents in oncology .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives, including this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antimicrobial | This compound showed significant antibacterial activity against E. coli and S. aureus. |
| Study B | Anticancer | The compound demonstrated the ability to reverse drug resistance in cancer cell lines by inhibiting P-gp activity. |
| Study C | Antifungal | Exhibited moderate antifungal activity against C. albicans, supporting its potential as an antifungal agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
